![molecular formula C12H11F4NO B2875044 3-(Dimethylamino)-1-[3-fluoro-5-(trifluoromethyl)phenyl]prop-2-en-1-one CAS No. 154258-42-1](/img/structure/B2875044.png)
3-(Dimethylamino)-1-[3-fluoro-5-(trifluoromethyl)phenyl]prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(dimethylamino)-1-[3-fluoro-5-(trifluoromethyl)phenyl]-2-propen-1-one, also known as 3-DMAF, is an organic compound composed of a fluorinated aromatic ring and an aliphatic chain. It is used in a variety of scientific applications, such as in the synthesis of pharmaceuticals, in the study of biological processes, and as a reagent in organic synthesis.
Applications De Recherche Scientifique
Fluorescent Molecular Probes
The study of fluorescent molecular probes highlighted the synthesis and spectral properties of solvatochromic dyes that embody a dimethylamino group, showcasing their application in developing ultra-sensitive fluorescent molecular probes. These probes are used to study biological events and processes due to their strong solvent-dependent fluorescence, high fluorescence quantum yields, and large Stokes shifts (Diwu et al., 1997).
Electroluminescent Materials
Research on novel electroluminescent conjugated polyelectrolytes based on polyfluorene, incorporating dimethylamino groups, showed their potential in device fabrication, such as in light-emitting diodes (LEDs). These materials exhibited high external quantum efficiencies and solubility in polar solvents, making them suitable for optical applications (Huang et al., 2004).
Synthesis of Aldehydes
The stereoselective synthesis of (E)-3-trifluoromethyl-3-aryl(hetaryl)acroleins demonstrated the chemical versatility of dimethylamino-containing compounds. These compounds have applications in organic synthesis, providing a route to CF3-substituted aldehydes, which are valuable intermediates in chemical synthesis (Baraznenok et al., 1998).
Sensing and Capture of Picric Acid
A fluorescent chemo-sensor based on dimethylamino phenyl groups showed selective and remarkable fluorescence quenching in the presence of picric acid. This finding is significant for environmental monitoring and safety, providing a method for the detection and capture of explosive materials (Vishnoi et al., 2015).
Nonlinear Optical Absorption
The investigation into novel chalcone derivative compounds for their third-order nonlinear optical properties revealed potential applications in optical device technologies. These compounds, including dimethylamino-substituted ones, demonstrated a switchover from saturable to reverse saturable absorption with varying laser intensities, suggesting their use in optical limiters (Rahulan et al., 2014).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-3-(dimethylamino)-1-[3-fluoro-5-(trifluoromethyl)phenyl]-2-propen-1-one involves the condensation of 3-fluoro-5-(trifluoromethyl)benzaldehyde with dimethylamine followed by the addition of propenone. The reaction is carried out under basic conditions to facilitate the condensation reaction and to ensure the formation of the desired (E)-isomer.", "Starting Materials": [ "3-fluoro-5-(trifluoromethyl)benzaldehyde", "dimethylamine", "propenone", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: Dissolve 3-fluoro-5-(trifluoromethyl)benzaldehyde (1.0 equiv) in ethanol and add sodium hydroxide (1.2 equiv) to the solution.", "Step 2: Add dimethylamine (1.2 equiv) to the reaction mixture and stir for 1 hour at room temperature.", "Step 3: Add propenone (1.2 equiv) to the reaction mixture and stir for an additional 2 hours at room temperature.", "Step 4: Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate.", "Step 5: Purify the product by column chromatography to obtain the desired (E)-3-(dimethylamino)-1-[3-fluoro-5-(trifluoromethyl)phenyl]-2-propen-1-one." ] } | |
Numéro CAS |
154258-42-1 |
Formule moléculaire |
C12H11F4NO |
Poids moléculaire |
261.21 g/mol |
Nom IUPAC |
3-(dimethylamino)-1-[3-fluoro-5-(trifluoromethyl)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C12H11F4NO/c1-17(2)4-3-11(18)8-5-9(12(14,15)16)7-10(13)6-8/h3-7H,1-2H3 |
Clé InChI |
MCOKEDWZWYSAKF-UHFFFAOYSA-N |
SMILES |
CN(C)C=CC(=O)C1=CC(=CC(=C1)F)C(F)(F)F |
SMILES canonique |
CN(C)C=CC(=O)C1=CC(=CC(=C1)F)C(F)(F)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



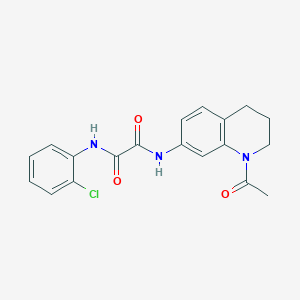
![N-(3,4-dimethylphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2874962.png)
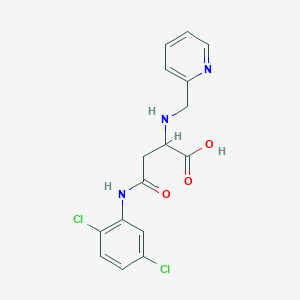
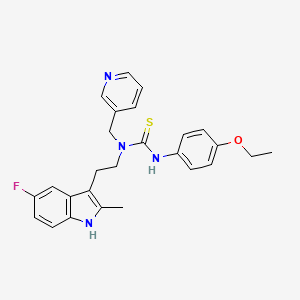
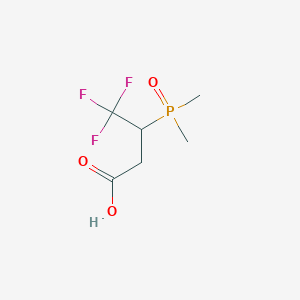

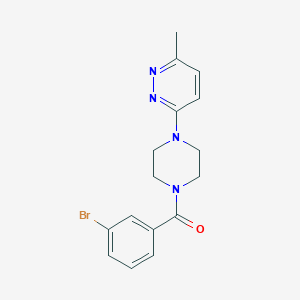


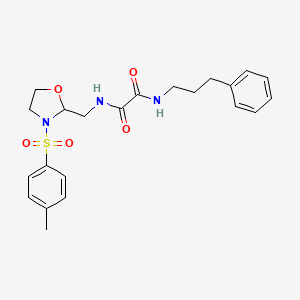
![N-(3-chloro-4-methylphenyl)-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2874979.png)
![N-[cyano(cyclopropyl)methyl]-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B2874980.png)
![4-(4-methoxybenzyl)-5-{1-[(3-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2874982.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2874983.png)